REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][N+]#[C-])[CH:7]=1.[NH3:11].[CH3:12]O>[Ni]>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:12][NH2:11])[CH:5]=[N:4][CH:3]=1
|
Name
|
3-chloro-5-(isocyanomethyl)pyridine
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 h under hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |